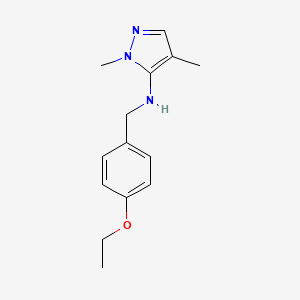![molecular formula C14H17N3O2 B11739125 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the aminomethyl-pyrazole intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl derivatives
- 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid
- 2-(5-methyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group linked to the pyrazole ring and the benzoic acid moiety enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-10(2)13(9-16-17)15-8-11-6-4-5-7-12(11)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19) |
Clé InChI |
PTLRIMHXZOYHJU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NCC2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
![3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11739044.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)

![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739056.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739070.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)

![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)

![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)
